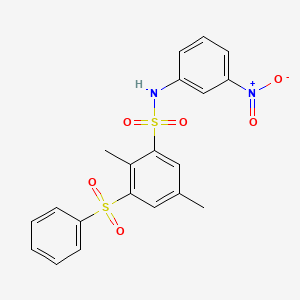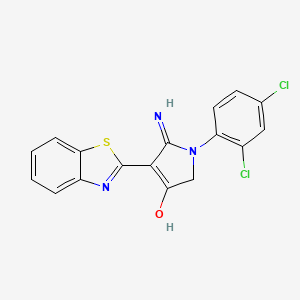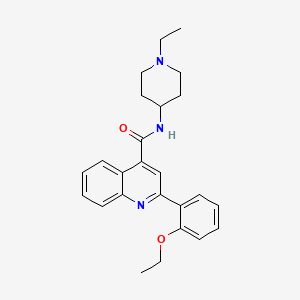![molecular formula C12H18N4O3 B6136663 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is complex and not fully understood. However, it is believed to interact with various cellular components, including proteins and nucleic acids, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the immune response. Additionally, it has been studied for its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is its versatility, which allows for its use in various fields of scientific research. Additionally, it has a relatively low toxicity profile, making it a safer option for lab experiments. However, its synthesis can be challenging, and its mechanism of action is not fully understood, which can limit its use in certain areas of research.
将来の方向性
There are several future directions for the study of 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane. For instance, further research is needed to fully understand its mechanism of action and potential applications in drug delivery systems. Additionally, its use as a fluorescent probe for the detection of ROS in living cells can be further explored. Furthermore, its potential neuroprotective effects can be studied in greater detail to determine its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
合成法
2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane can be synthesized using a variety of methods, including the reaction of 1,2-oxazinan-3-one with 1-(azidomethyl)tetrahydrofuran in the presence of copper (I) iodide. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the triazole ring.
科学的研究の応用
2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane has potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to selectively release drugs in response to specific stimuli.
特性
IUPAC Name |
oxazinan-2-yl-[1-(oxolan-2-ylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(16-5-1-2-7-19-16)11-9-15(14-13-11)8-10-4-3-6-18-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVYUEOVXMEIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CN(N=N2)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)


![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)
![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)